
(2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)Methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone is an organic compound that features both bromine and iodine substituents on a methoxyphenyl ring, along with an ethylphenyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carbonyl group, and the methanone moiety can undergo reduction to form alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce carbonyl or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of potential pharmaceutical agents. Its structural features may allow it to interact with specific biological targets, making it a valuable tool for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing process.
Mecanismo De Acción
The mechanism of action of (2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows for halogen bonding, which can enhance the compound’s binding affinity to certain proteins or enzymes. Additionally, the methoxy and ethyl groups can contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- (2-bromo-5-iodo-4-nitrophenyl)(4-ethylphenyl)methanone
- (2-bromo-5-iodo-4-methoxyphenyl)(4-methylphenyl)methanone
Uniqueness
Compared to similar compounds, (2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone stands out due to its specific combination of substituents. The presence of both bromine and iodine atoms, along with the methoxy and ethyl groups, provides a unique set of chemical properties that can be exploited in various applications. This combination of features is not commonly found in other related compounds, making it a valuable subject of study in scientific research .
Propiedades
Número CAS |
1022983-54-5 |
|---|---|
Fórmula molecular |
C16H14BrIO2 |
Peso molecular |
445.09 g/mol |
Nombre IUPAC |
(2-bromo-5-iodo-4-methoxyphenyl)-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C16H14BrIO2/c1-3-10-4-6-11(7-5-10)16(19)12-8-14(18)15(20-2)9-13(12)17/h4-9H,3H2,1-2H3 |
Clave InChI |
WWSQWMGRBDEATJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Br)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)](/img/structure/B13852432.png)
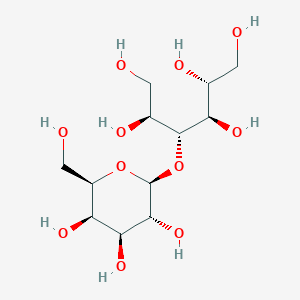
![2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13852440.png)
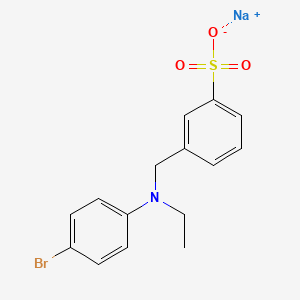
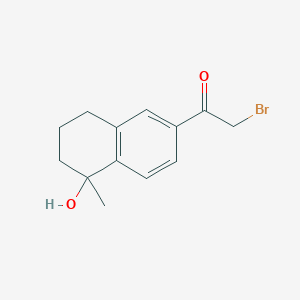
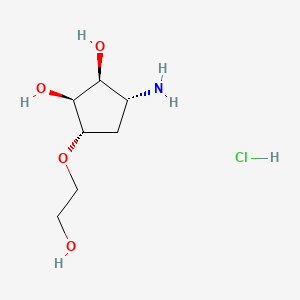
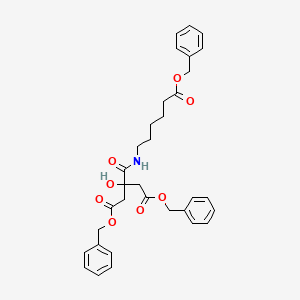
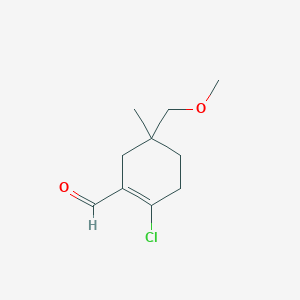
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)

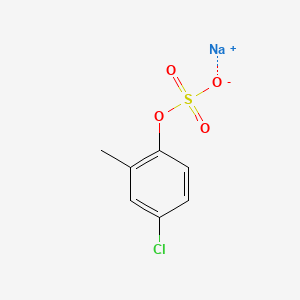
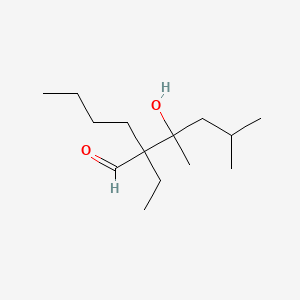
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)
